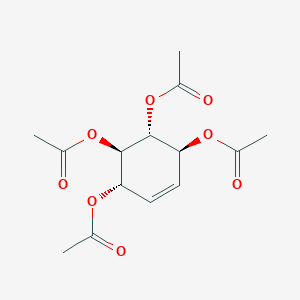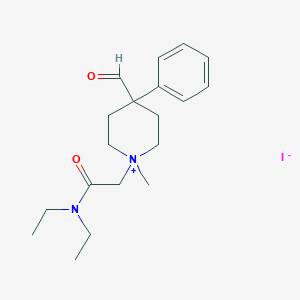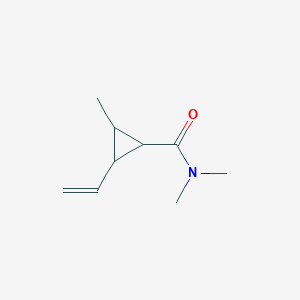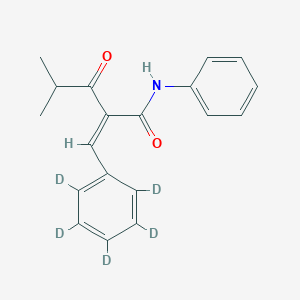
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, and depression.
Wirkmechanismus
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of these transporters, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide increases the concentration of glutamate in the synaptic cleft, which can lead to enhanced synaptic transmission. This enhanced transmission can result in increased excitability of neurons, which can be beneficial in certain neurological conditions.
Biochemische Und Physiologische Effekte
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutamate in the brain, which can lead to enhanced synaptic transmission. It has also been shown to increase the levels of monoamines in the brain, which can be beneficial in treating depression. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to reduce the size of the infarcted area in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. However, one of the limitations of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potential toxicity, as it can lead to excitotoxicity if used at high concentrations.
Zukünftige Richtungen
There are a number of future directions for the study of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the study of the long-term effects of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide on the brain, as well as its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the potential toxicity of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide and to develop strategies to mitigate this toxicity.
Synthesemethoden
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with trifluoromethylacetic anhydride to yield 6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid. The acid is then converted to its 1,1-dioxide form by reacting with hydrogen peroxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been studied for its potential use in stroke therapy, as it has been shown to reduce the size of the infarcted area in animal models. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential use in treating depression, as it has been shown to increase the levels of monoamines in the brain.
Eigenschaften
CAS-Nummer |
101064-07-7 |
|---|---|
Produktname |
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Molekularformel |
C12H11F3N2O4S |
Molekulargewicht |
336.29 g/mol |
IUPAC-Name |
4-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H11F3N2O4S/c13-12(14,15)7-4-5-9-8(6-7)16-10(17-22(9,20)21)2-1-3-11(18)19/h4-6H,1-3H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
UMBRKJVPWZPCKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















